One of the reported synthetic routes for [1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol involves a multi-step process outlined in the patent "Process for preparation of teneligliptin" []. The process uses 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and piperazine-1-carboxylic acid tert-butyl ester as starting materials. The key intermediate, tert-butyl-4-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate, is synthesized through a nucleophilic substitution reaction. Subsequent deprotection and reaction with a suitable reagent containing the (3-phenylpropyl)methanol moiety, followed by further deprotection, leads to the formation of the final compound [].
While specific data or detailed analyses of the molecular structure of [1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol are not explicitly reported in the provided literature, its structure can be inferred from its chemical name and the analogous structures found in the research on similar CCR5 antagonists. It likely contains a central piperidine ring with a methanol substituent at the 4-position. A 1-methyl-3-phenyl-1H-pyrazol-4-ylmethyl group and a 3-phenylpropyl group are also attached to the piperidine ring at positions 1 and 4, respectively. These structural features are consistent with those observed in other CCR5 antagonists and contribute to its binding affinity and selectivity for the CCR5 receptor [].
[1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol functions as an allosteric, noncompetitive antagonist of the CCR5 receptor []. This means it binds to a site on the receptor different from the binding site for the natural ligands of CCR5, such as the chemokine CCL5 (RANTES). Upon binding, it induces a conformational change in the receptor, preventing the binding of natural ligands and subsequent downstream signaling events []. This effectively blocks the biological activity of CCR5, inhibiting monocyte migration and HIV-1 infection [].
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: